molecular formula C5H11NO B3263374 5-Aminopentan-2-one CAS No. 3732-10-3

5-Aminopentan-2-one

Cat. No.: B3263374
CAS No.: 3732-10-3
M. Wt: 101.15 g/mol
InChI Key: VTHKLCWOLNQWHB-UHFFFAOYSA-N
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Description

5-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO. It is a ketone with an amino group attached to the fifth carbon atom.

Scientific Research Applications

5-Aminopentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminopentan-2-one is not specified in the available resources. Its effects would depend on its specific use, which is not detailed in the available resources .

Safety and Hazards

5-Aminopentan-2-one is associated with several hazards. It is harmful if swallowed and can cause severe skin burns and eye damage . Safety precautions include avoiding contact with skin, eyes, or clothing, not breathing dust/fume/gas/mist/vapors/spray, and not releasing it into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminopentan-2-one can be synthesized through several methods. One common method involves the reaction of 5-bromopentan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the bromine atom with an amino group .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 5-nitropentan-2-one. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The nitro group is reduced to an amino group, yielding this compound .

Chemical Reactions Analysis

Types of Reactions

5-Aminopentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanol: Similar to 5-Aminopentan-2-one but with a hydroxyl group instead of a ketone group.

    5-Aminopentanoic acid: An oxidized form of this compound with a carboxylic acid group.

    5-Bromopentan-2-one: A precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

5-aminopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)3-2-4-6/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHKLCWOLNQWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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